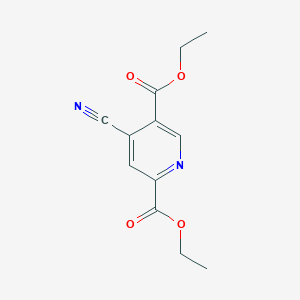
4,4'-二溴三苯胺
概述
描述
4,4'-Dibromotriphenylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromine atoms attached to the phenyl rings and an aniline moiety
科学研究应用
4,4'-Dibromotriphenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
4,4’-Dibromotriphenylamine, also known as 4-Bromo-N-(4-bromophenyl)-N-phenylaniline, is primarily used as a hole transport material in the field of semiconductors . The compound’s primary targets are the semiconductor devices where it facilitates the movement of positive charge carriers (holes).
Mode of Action
In the context of semiconductors, 4,4’-Dibromotriphenylamine acts as a hole transport material. It interacts with its targets by facilitating the movement of holes, which are essentially spaces in an atom’s valence band where an electron could exist. When an electron moves from a valence band to a conduction band, it leaves a hole behind. 4,4’-Dibromotriphenylamine aids in the movement of these holes, thereby contributing to the overall electrical conductivity of the semiconductor .
Biochemical Pathways
As a hole transport material, 4,4’-Dibromotriphenylamine doesn’t directly participate in biochemical pathways. Instead, it plays a crucial role in the electronic pathways within semiconductor devices. By facilitating the movement of holes, it influences the flow of electric current and the overall performance of the device .
Pharmacokinetics
For instance, its ability to distribute throughout a device and facilitate hole transport is a key aspect of its function .
Result of Action
The primary result of 4,4’-Dibromotriphenylamine’s action is the improved performance of semiconductor devices. By effectively transporting holes, it enhances the electrical conductivity of the device, which can lead to more efficient operation of electronic devices .
Action Environment
The action of 4,4’-Dibromotriphenylamine is influenced by various environmental factors within the semiconductor device, such as temperature, electric field, and the presence of other materials. For instance, its hole transport efficiency can be affected by temperature changes. Moreover, its stability and efficacy can be influenced by the manufacturing process and the specific design of the semiconductor device .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-Dibromotriphenylamine typically involves the reaction of 4-bromoaniline with bromobenzene under specific conditions. One common method is the Ullmann reaction, where the two reactants are heated in the presence of a copper catalyst. The reaction proceeds through the formation of a copper-amine complex, which facilitates the coupling of the brominated aromatic rings.
Industrial Production Methods
In an industrial setting, the production of 4,4'-Dibromotriphenylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and chromatography are used to obtain the final product with high purity.
化学反应分析
Types of Reactions
4,4'-Dibromotriphenylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or azo compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include substituted anilines, nitroanilines, and various reduced derivatives, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
4-Bromoaniline: A simpler compound with one bromine atom attached to the aniline ring.
4-Bromo-N,N-diphenylaniline: Similar structure but with different substitution patterns.
4-Bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline: Contains an additional butyl group on the phenyl ring.
Uniqueness
4,4'-Dibromotriphenylamine is unique due to the presence of two bromine atoms and its specific substitution pattern. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
4-bromo-N-(4-bromophenyl)-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2N/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGVOJUDEQXKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544606 | |
| Record name | 4-Bromo-N-(4-bromophenyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81090-53-1 | |
| Record name | 4-Bromo-N-(4-bromophenyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dibromotriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4,4'-Dibromotriphenylamine be utilized in the synthesis of polymers, and if so, what are the properties of the resulting materials?
A1: Yes, 4,4'-Dibromotriphenylamine serves as a valuable building block in polymer synthesis. [, ] It readily participates in Suzuki polycondensation reactions, where its bromine atoms act as reactive sites for coupling with boronic acid derivatives. This reaction allows the incorporation of 4,4'-Dibromotriphenylamine into the polymer backbone, influencing the final material's properties. For instance, when reacted with appropriate co-monomers, it yields conjugated polymers exhibiting bright red colors and solubility in common organic solvents. [] These characteristics make such polymers potentially useful in organic electronics and optoelectronic devices.
Q2: How does 4,4'-Dibromotriphenylamine interact with methylammonium lead iodide (MAPbI3), and what impact does this interaction have on perovskite solar cell performance?
A2: Research indicates that 4,4'-Dibromotriphenylamine can interact with MAPbI3 through a combination of Lewis acid-base interactions and cation-π interactions. [] This interaction forms a protective layer on the perovskite surface, effectively passivating it. As a result, the thermal and moisture stability of MAPbI3-based perovskite solar cells is significantly improved. This protection arises from the suppressed escape of iodide and methylamine, even at elevated temperatures and humidity. [] The passivation also contributes to enhanced power conversion efficiency, demonstrating the potential of 4,4'-Dibromotriphenylamine as a post-treatment agent for perovskite solar cells.
Q3: Can 4,4'-Dibromotriphenylamine undergo dimerization reactions, and what are the conditions and products of such reactions?
A3: Yes, 4,4'-Dibromotriphenylamine can be dimerized in the presence of Tungsten hexachloride (WCl6). [] This reaction proceeds through a mechanism involving electron transfer and the formation of a radical cation intermediate. Hydrolysis of the reaction mixture yields N,N,N',N'-tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine, the dimerization product, with a yield of 60%. [] This reaction highlights the versatility of 4,4'-Dibromotriphenylamine as a starting material for synthesizing more complex molecules with potentially useful properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)



![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)



![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)

![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)


